

Application Note: Quantitative Proteomics of N6-Propionyl-L-lysine

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Compound of Interest

Compound Name: N6-Propionyl-L-lysine

Cat. No.: B170580

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Introduction

N6-Propionyl-L-lysine is a post-translational modification (PTM) where a propionyl group (CH₃-CH₂-CO-) is added to the ε-amino group of a lysine residue.^{[1][2]} This modification neutralizes the positive charge of lysine and, being bulkier and more hydrophobic than the well-studied acetylation, can have a significant impact on protein structure and function.^[1] Lysine propionylation is a dynamic and reversible process implicated in a wide range of biological functions in both prokaryotes and eukaryotes.^{[1][3]} It plays a crucial regulatory role in cellular metabolism, chromatin activation, gene expression, and stress responses.^{[1][2][4]} Given its low abundance and the complexity of the proteome, sensitive and accurate quantitative methods are essential for elucidating its role in health and disease.

This document provides detailed protocols and application data for the quantitative analysis of **N6-propionyl-L-lysine** using mass spectrometry-based proteomics, focusing on antibody-based enrichment and stable isotope labeling strategies.

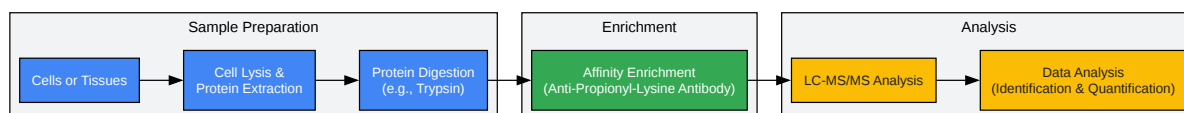
Key Applications

- **Metabolic Regulation:** Studying how propionylation of metabolic enzymes affects their activity and controls metabolic pathways.^{[2][3][4]}

- Epigenetics and Chromatin Biology: Investigating the role of histone propionylation as an epigenetic mark influencing gene transcription.[2][5]
- Cellular Stress Response: Analyzing changes in the propionylome in response to various cellular stresses.[1][4]
- Bacterial Virulence and Metabolism: Understanding how propionylation affects protein function and virulence in pathogenic bacteria.[3][6]
- Drug Discovery: Identifying new targets and understanding the mechanism of action of drugs that may modulate protein propionylation.

General Experimental Workflow

The quantitative analysis of protein propionylation typically involves several key steps: protein extraction from cells or tissues, enzymatic digestion into peptides, enrichment of the low-abundance propionylated peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Caption: General workflow for quantitative propionyl-proteomics.

Quantitative Data Summary

Numerous proteomic studies have identified thousands of propionylation sites across a wide range of organisms, highlighting its prevalence.

Organism/Cell Type	Proteins Identified	Sites Identified	Key Findings & Applications	Reference(s)
Thermus thermophilus	183	361	Propionylation is prevalent in bacteria and changes with growth phase, suggesting a role in metabolic adaptation.	[7][8]
Synechocystis sp. PCC 6803	69	111	Propionylated proteins are enriched in photosynthesis and metabolic pathways; modification levels change in response to stress.	[4]
Escherichia coli	-	956 (LB medium)	Propionate treatment markedly increases the global level of lysine propionylation. Enzymes in propionate metabolism are themselves propionylated.	[3][6]
Yeast (S. cerevisiae)	Core Histones	Multiple	Identification of multiple propionylation	[5]

			sites on histones H2B, H3, and H4, expanding the histone code.
Human 293T Cells	605	1,471	Propionylation shows significant crosstalk with malonylation. The histone acetyltransferase MOF exhibits propionyltransfer ase activity. [9] [10]
Mouse Liver	-	-	Identified several candidate propionylated proteins, suggesting a role [7] in mammalian metabolic regulation.

Experimental Protocols

Protocol 1: Quantitative Analysis via Antibody Enrichment and LC-MS/MS

This protocol outlines a standard method for the relative quantification of propionylated peptides from cell or tissue samples. It relies on the highly specific enrichment of propionyl-lysine containing peptides using a motif antibody.

1. Cell Lysis and Protein Extraction

- Harvest approximately 1×10^8 cells and wash three times with ice-cold PBS.
- Lyse cells in 8 M urea lysis buffer containing protease and phosphatase inhibitors.[\[11\]](#)[\[12\]](#)

- Sonicate the lysate on ice to shear DNA and reduce viscosity.
- Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine protein concentration using a BCA assay.

2. Protein Reduction, Alkylation, and Digestion

- Reduce the protein lysate (e.g., 20 mg) with 5 mM dithiothreitol (DTT) for 1 hour at 37°C.
- Alkylate with 11 mM iodoacetamide for 45 minutes at room temperature in the dark.[\[8\]](#)
- Dilute the sample with 100 mM ammonium bicarbonate (AmBic) to reduce the urea concentration to below 2 M.
- Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and digest overnight at 37°C.[\[8\]](#)
- Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column and dry the peptides under vacuum.

3. Immunoaffinity Enrichment of Propionylated Peptides

- This procedure is based on commercially available kits, such as the PTMScan® Propionyl-Lysine Kit.[\[11\]](#)
- Resuspend the dried peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% Nonidet P-40, pH 8.0).[\[10\]](#)
- Centrifuge to remove any insoluble material.
- Incubate the peptide supernatant with anti-propionyl-lysine antibody-conjugated agarose beads for 2-6 hours at 4°C with gentle rotation.[\[4\]](#)[\[10\]](#)
- Wash the beads several times with NETN buffer followed by washes with pure water to remove non-specifically bound peptides.

- Elute the enriched propionylated peptides from the beads using a low-pH solution, such as 0.15% trifluoroacetic acid (TFA).[\[11\]](#)
- Desalt the eluted peptides using C18 microtips and dry under vacuum.

4. LC-MS/MS Analysis

- Reconstitute the enriched peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).
- Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-HPLC system.
- Separate peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
- Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 fragmentation of the most abundant precursor ions.

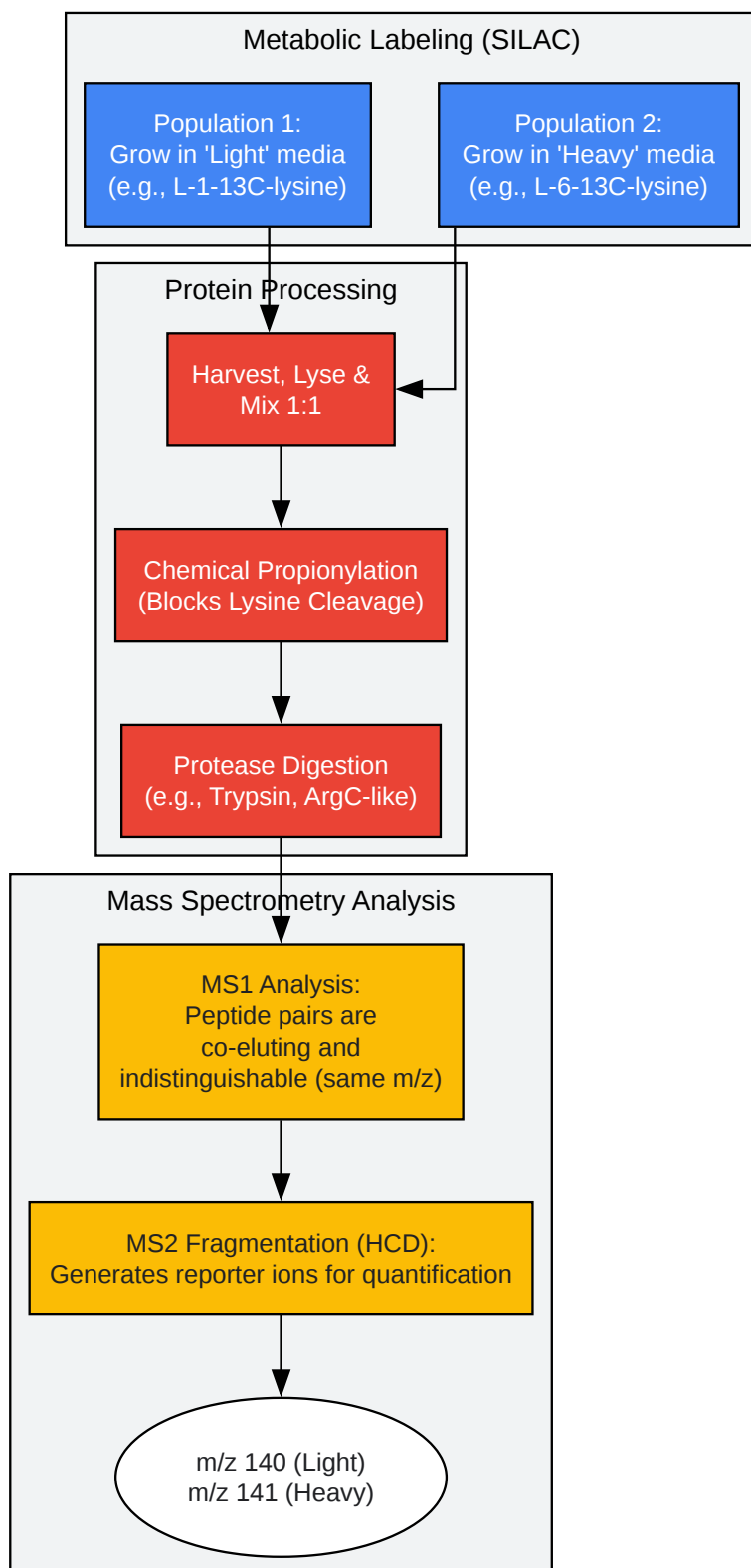
5. Data Analysis

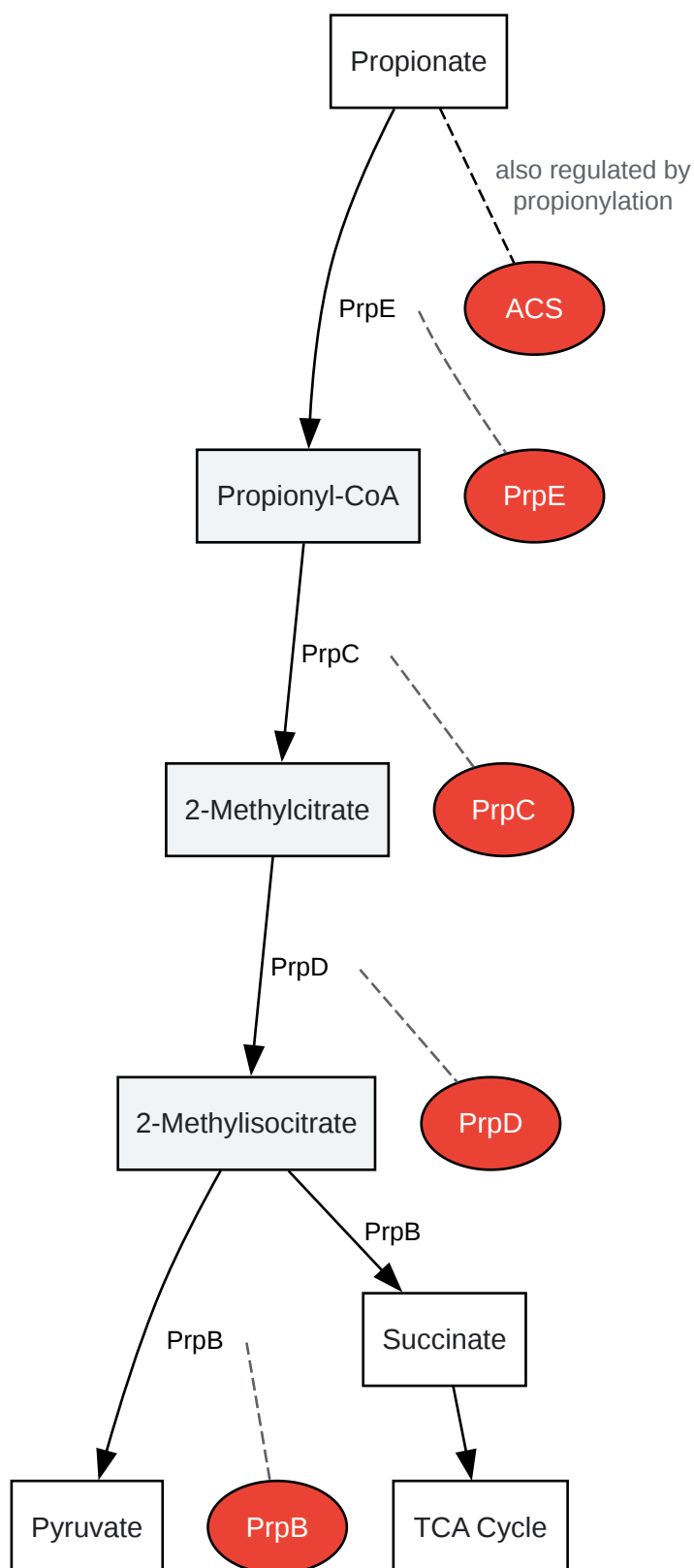
- Search the raw MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like SEQUEST or MaxQuant.
- Specify N6-propionylation of lysine (+56.0262 Da) as a variable modification.
- Use label-free quantification (LFQ) algorithms to compare the relative abundance of propionylated peptides between different samples based on precursor ion intensities.
- Perform bioinformatics analysis (e.g., GO enrichment, pathway analysis) on the quantified proteins to determine the biological processes affected by changes in propionylation.[\[4\]](#)

Protocol 2: "Silent SILAC" for Relative Protein Quantification

This advanced strategy combines metabolic labeling with chemical propionylation to enable accurate quantification at the MS2 level, similar to TMT-like approaches.[\[13\]](#)[\[14\]](#) It is particularly

useful as it is compatible with various proteases, not just trypsin.[\[13\]](#)[\[14\]](#)[\[15\]](#)





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